molecular formula C11H8N2 B14054624 Naphthalen-2-ylcyanamide CAS No. 116120-22-0

Naphthalen-2-ylcyanamide

Cat. No.: B14054624
CAS No.: 116120-22-0
M. Wt: 168.19 g/mol
InChI Key: ZKBKZMHZLLGFLS-UHFFFAOYSA-N
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Description

Naphthalen-2-ylcyanamide is a chemical compound featuring a cyanamide group (-NH-CN) attached to the 2-position of a naphthalene ring system. This structure classifies it as an N-arylcyanamide, a family of compounds known to serve as valuable intermediates in organic synthesis and medicinal chemistry. Specifically, cyanamide-functionalized aromatics are key precursors in the synthesis of more complex nitrogen-containing heterocycles. For instance, analogous N-arylcyanamids are utilized in the synthesis of guanidine derivatives, which have shown significant research interest as high-affinity ligands for central nervous system targets, such as the PCP site of the NMDA receptor . The naphthalene moiety provides a rigid, planar aromatic system that can contribute to inter-molecular interactions, potentially making this compound a useful building block in the development of fluorescent sensors or pharmacologically active molecules for research purposes . Researchers may find value in this compound for exploring novel synthetic pathways, developing new materials, or as a scaffold in drug discovery programs. As with all compounds of this nature, thorough characterization via NMR, IR, and mass spectrometry is recommended prior to use in experimental applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116120-22-0

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

naphthalen-2-ylcyanamide

InChI

InChI=1S/C11H8N2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H

InChI Key

ZKBKZMHZLLGFLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC#N

Origin of Product

United States

Synthetic Methodologies for Naphthalen 2 Ylcyanamide and Its Structural Analogs

Direct Cyanamide (B42294) Formation Approaches

Direct methods for the synthesis of naphthalen-2-ylcyanamide focus on the efficient construction of the cyanamide functionality directly onto a naphthalene (B1677914) scaffold.

One-Pot Multicomponent Reactions Incorporating Naphthalene Scaffolds

One-pot multicomponent reactions represent an efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. While specific examples for the direct one-pot synthesis of this compound are not extensively documented in the provided results, the synthesis of related nitrogen-containing heterocyclic structures incorporating a naphthalene moiety has been described. For instance, a three-component one-pot reaction has been utilized to produce 2-alkoxy-4-amino-N-arylthiazole-5-carboxamides, where one of the reactants is 2-bromo-N-(naphthalen-2-yl)acetamide. rhhz.net This highlights the utility of naphthalene-containing building blocks in multicomponent strategies. Furthermore, the synthesis of 2-aryl-α-carbolines has been achieved through a tandem palladium-catalyzed process involving a Sonogashira reaction and a [2+2+2] cyclotrimerization, demonstrating the power of one-pot tandem catalysis in constructing complex fused systems. nih.gov The general principle of one-pot synthesis, which often involves the in-situ generation of reactive intermediates, is also seen in the synthesis of aryl sulfur compounds from aryl halides and thiourea (B124793) under photoinduced conditions. mdma.ch

Cyanation of Naphthyl Amines and Related Precursors

The direct cyanation of naphthylamines is a more direct approach to this compound. 2-Naphthylamine, a well-known aromatic amine, serves as a logical precursor. hpa.gov.twnih.govwikipedia.org While direct cyanation methods for primary arylamines can be challenging, various cyanating agents and reaction conditions have been developed for the synthesis of aryl cyanamides. mdpi.com The oxidative cyanation of tertiary amines has also been explored, suggesting that N,N-disubstituted naphthylamines could be potential starting materials for related cyanamide derivatives. uni-muenchen.de

Indirect Synthetic Routes via Naphthalene-Derived Intermediates

Indirect routes to this compound involve the synthesis of a naphthalene-containing intermediate which is then converted to the final cyanamide product.

Conversion of Naphthalene-Substituted Nitriles to Cyanamides (e.g., Tiemann Rearrangement)

A notable indirect method involves the conversion of naphthalene-substituted nitriles. A specific example is the synthesis of N-(naphthalen-2-yl)cyanamide from the corresponding amidoxime (B1450833), which is in turn derived from a naphthalene nitrile. rsc.org This process is a variation of the Tiemann rearrangement. The general procedure involves the initial formation of a benzamidoxime (B57231) from a benzonitrile, followed by a rearrangement to the cyanamide. rsc.org The Reimer-Tiemann reaction, traditionally used for the ortho-formylation of phenols, can also be applied to naphthols to produce naphthaldehydes, which are precursors to the required nitriles. researchgate.netresearchgate.netwikipedia.orglscollege.ac.in For example, 2-hydroxy-1-naphthaldehyde (B42665) can be synthesized from 2-naphthol (B1666908) and subsequently converted to its oxime and then to a naphthonitrile. researchgate.net

A study details the synthesis of N-(naphthalen-2-yl)cyanamide, which was obtained as a yellow solid with an 84% isolated yield. The product was characterized by ¹H NMR spectroscopy. rsc.org

Table 1: Reported Yield for N-(naphthalen-2-yl)cyanamide via Tiemann Rearrangement

CompoundStarting MaterialMethodYieldReference
N-(naphthalen-2-yl)cyanamideNaphthalene-2-carboxamidoximeSO₂F₂-activated Tiemann rearrangement84% rsc.org

Desulfurization of Naphthalene-Derived Thioureas

The desulfurization of thioureas provides another viable pathway to cyanamides. This method involves the synthesis of a naphthalene-substituted thiourea, followed by the removal of the sulfur atom to yield the corresponding cyanamide. The synthesis of N,N'-diarylthioureas is well-established, and their desulfurization can be achieved using various reagents. rsc.org For example, nickel boride has been reported to effect the desulfurization of N,N'-diarylthioureas. rsc.org The reaction of N-(naphthalen-1-yl)-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide with Hg²⁺ ions leads to a desulfurization reaction, converting the thiourea moiety to a urea (B33335). seoultech.ac.kr While this results in a urea, it demonstrates the principle of desulfurization on a naphthalene-containing thiourea derivative. The synthesis of metal N-heterocyclic carbene (NHC) complexes has also been achieved through the desulfurization of imidazole-derived thioureas, highlighting the versatility of this chemical transformation. researchgate.net

Advanced Reagents and Catalytic Systems in this compound Synthesis

The synthesis of aryl cyanamides, including this compound, has been significantly advanced by the introduction of novel reagents and catalysts. These developments move beyond traditional methods, which often rely on highly toxic cyanating agents like cyanogen (B1215507) halides, to offer safer and more efficient pathways. acs.orgcardiff.ac.uk The focus has shifted towards one-pot procedures and catalytic cycles that offer high yields under milder conditions.

Utilization of N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) in Deoxycyanamidation

A significant breakthrough in the synthesis of tertiary cyanamides has been the development of a one-pot deoxycyanamidation of alcohols using N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). acs.orgnih.govacs.org This method employs NCTS as a dual-function reagent, acting as both a sulfonyl transfer agent and a cyanamide source. nih.govresearchgate.net The reaction provides a versatile and efficient route to a diverse range of tertiary cyanamides in high isolated yields. nih.govacs.org This approach is particularly noteworthy as it leverages the under-explored desulfonylative reactivity pathway of NCTS, which involves the cleavage of the N–S bond. cardiff.ac.uknih.govcardiff.ac.uk

Traditionally, NCTS has been widely used as an electrophilic cyanating reagent for C-cyanation and N-cyanation processes. acs.orgcardiff.ac.ukacs.org For instance, it was used for the C-cyanation of aryl Grignards and in N-cyanation to access quinazolinones. acs.orgacs.org However, the deoxycyanamidation protocol exploits a different reactivity pattern, expanding the synthetic utility of this readily accessible reagent. cardiff.ac.ukcardiff.ac.ukacs.org The process is operationally simple and has been successfully applied to primary and secondary alcohols, yielding an array of tertiary cyanamide products. acs.org While direct synthesis of this compound from 2-naphthol via this specific deoxycyanamidation method is an extension of the reported scope on alcohols, the protocol's success with various alcohol substrates suggests its potential applicability for naphthol derivatives.

Table 1: Deoxycyanamidation of Various Alcohols Using NCTS This table summarizes the results of the one-pot deoxycyanamidation protocol applied to a range of alcohol substrates, demonstrating the method's broad scope.

EntryAlcohol SubstrateProductYield (%)
1Benzyl (B1604629) alcoholN-Benzyl-N-phenylcyanamide81
24-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-N-phenylcyanamide85
3Cinnamyl alcoholN-Cinnamyl-N-phenylcyanamide75
4CyclohexanemethanolN-(Cyclohexylmethyl)-N-phenylcyanamide78
51-Phenylethan-1-olN-(1-Phenylethyl)-N-phenylcyanamide90
6Propargyl alcoholN-Phenyl-N-(prop-2-yn-1-yl)cyanamide79

Data is synthesized from findings reported in studies on deoxycyanamidation of alcohols. cardiff.ac.ukacs.orgresearchgate.net

Metal-Catalyzed Cyanation and Aminocyanation Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-nitrogen and carbon-carbon bonds. numberanalytics.com Various metals, including palladium, copper, and rhodium, have been employed to catalyze the cyanation of aryl halides and the C-H functionalization of aromatic systems, offering pathways to this compound and its analogs. numberanalytics.comacs.org

Palladium-Catalyzed Cyanation: Palladium-catalyzed reactions are among the most effective methods for the synthesis of aryl nitriles from aryl halides and triflates. organic-chemistry.orgnih.govmit.edu These methods have been refined to proceed under increasingly mild conditions, even in aqueous media, with low catalyst loadings. organic-chemistry.orgnih.gov For instance, the cyanation of 1-bromonaphthalene (B1665260) has been achieved in high yield using a palladium complex with K4[Fe(CN)6] as the cyanide source. scispace.com Another efficient palladium-catalyzed cyanation of aryl bromides, including 1-bromonaphthalene, was developed using a redox-active electrophilic cyanating reagent, avoiding the need for a reductant. rsc.org These methodologies are highly tolerant of various functional groups and can be applied to complex molecules, including pharmaceutical intermediates. organic-chemistry.orgrsc.org

Table 2: Palladium-Catalyzed Cyanation of Naphthalene Derivatives This table presents examples of palladium-catalyzed cyanation reactions to form naphthonitriles, the core structure related to this compound.

EntrySubstrateCatalyst SystemCyanide SourceYield (%)Reference
11-Bromonaphthalene[Pd{C6H2(CH2CH2NH2)-(OMe)2,3,4}(µ-Br)]2K4[Fe(CN)6]90 scispace.com
21-Naphthyl triflatePd(OAc)2 / LigandZn(CN)2High organic-chemistry.orgacs.org
31-BromonaphthalenePd(dba)2 / LigandRedox-active N-CN reagent74 rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions, reminiscent of the classical Ullmann reaction, have seen a resurgence for C-N bond formation. nih.gov These methods are particularly valuable for the amination and aminocyanation of aryl halides. mdpi.comchemrxiv.org Copper-catalyzed asymmetric radical aminocyanation of arylcyclopropanes has been reported for the synthesis of γ-amino nitriles. snnu.edu.cn Furthermore, copper catalysis has been utilized for the C-H cyanation of naphthalene derivatives using benzoyl cyanide as the cyano source, specifically targeting the C8-position of 1-(picolinamido)naphthalene derivatives. researchgate.net These approaches are instrumental in constructing N-aryl cyanamide structures and functionalized naphthalene rings.

Rhodium-Catalyzed Cyanation: Rhodium catalysts have enabled the direct cyanation of C-H bonds, a highly economical and environmentally benign strategy. acs.org Using NCTS as the cyanating agent, rhodium catalysis has been successfully applied to the chelation-assisted C-H cyanation of various arenes, yielding aryl nitriles in good to excellent yields under mild conditions. acs.org This method's applicability to diverse aromatic systems suggests its potential for the direct functionalization of naphthalene cores.

Development of Environmentally Benign Cyanating Agents

The high toxicity of traditional cyanide sources such as KCN, NaCN, and cyanogen halides has spurred the development of safer, more environmentally benign alternatives. acs.orgorganic-chemistry.orgnih.gov This shift is critical for improving the safety and sustainability of industrial chemical processes. numberanalytics.com

Potassium Hexacyanoferrate(II): Potassium hexacyanoferrate(II), K4[Fe(CN)6], has emerged as a prominent non-toxic and inexpensive cyanide source. organic-chemistry.orgthieme-connect.com It has been successfully used in palladium- and nickel-catalyzed cyanation of aryl halides. scispace.comnih.gov A notable system employs AgI, PEG400, and KI to catalyze the cyanation of aroyl chlorides with K4[Fe(CN)6] in DMF at room temperature, offering a practical and greener alternative to toxic metal cyanides. organic-chemistry.orgthieme-connect.com Nickel-catalyzed cyanation of aryl halides using K4[Fe(CN)6] in a biphasic aqueous system has also been developed, enhancing the practicality and scalability of using this insoluble but non-toxic reagent. nih.gov

N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS): As mentioned previously (2.3.1), NCTS is considered a less toxic and environmentally friendly cyanating agent compared to traditional options. acs.orgnih.gov Its ease of access and stability make it an attractive reagent for a variety of C-H cyanation reactions catalyzed by transition metals like ruthenium and rhodium. acs.orgnih.gov

Other Green Approaches: Research into green cyanation extends to other novel reagents and conditions. These include:

Xanthate: Used as a non-toxic cyanide source in a palladium-catalyzed reaction within a toluene-water two-phase system, avoiding high-boiling point organic solvents. google.com

Photocatalytic Methods: Visible-light-induced catalysis using non-toxic thiocyanate (B1210189) salts as a "CN" source represents a green approach to cyanation. researchgate.net

Electrochemical Synthesis: The direct cyanation of imine derivatives has been achieved through an electrochemical reaction where acetonitrile (B52724) serves as the cyanating agent, eliminating the need for toxic reagents. chemrxiv.org

Table 3: Comparison of Traditional and Environmentally Benign Cyanating Agents

Agent TypeExamplesKey Characteristics
Traditional KCN, NaCN, CuCN, Cyanogen Halides, TMSCNHighly toxic, often requires harsh conditions, can poison catalysts. acs.orgacs.orgnih.gov
Environmentally Benign K4[Fe(CN)6], NCTS, Xanthate, NaSCNLow toxicity, safer to handle, often used under milder/greener conditions (e.g., aqueous media, photocatalysis). organic-chemistry.orgnih.govnih.govgoogle.com

The continuous development of these advanced reagents and catalytic systems is paving the way for more efficient, selective, and sustainable methods for synthesizing this compound and a wide array of valuable nitrile-containing compounds.

Reactivity and Transformation Pathways of Naphthalen 2 Ylcyanamide

Nucleophilic and Electrophilic Characteristics of the Cyanamide (B42294) Functionality

The cyanamide functional group (-NH-C≡N) is a versatile building block in organic synthesis. researchgate.net Its reactivity is characterized by the nucleophilic nature of the sp³-hybridized amino nitrogen and the electrophilic nature of the sp-hybridized nitrile carbon atom. nih.govnih.gov The electron-withdrawing nature of the nitrile group enhances the acidity of the N-H proton, while the nitrogen lone pair can act as a nucleophile. Conversely, the nitrile carbon is susceptible to attack by various nucleophiles. wikipedia.org The large, aromatic naphthalene (B1677914) substituent significantly influences these characteristics through its electronic effects.

A hallmark reaction of aryl cyanamides, including naphthalen-2-ylcyanamide, is their addition reaction with amines to form substituted guanidines. wikipedia.org This transformation capitalizes on the electrophilic character of the cyanamide's nitrile carbon. The reaction typically proceeds by heating the aryl cyanamide with an amine or an amine hydrochloride salt. nih.gov The amine acts as a nucleophile, attacking the nitrile carbon, followed by proton transfer to yield the stable guanidinium (B1211019) salt.

This method has been successfully employed for the synthesis of N,N',N''-trisubstituted guanidines. For instance, N-(naphthalen-1-yl)cyanamide has been shown to react with various N-methylaniline hydrochlorides in heated toluene (B28343) to produce the corresponding guanidine (B92328) derivatives in moderate to good yields. nih.govgoogle.com By analogy, this compound serves as a key precursor for a diverse range of naphthalene-containing guanidines, which are of interest in medicinal chemistry. The reaction is versatile, accommodating both aliphatic and aromatic amines.

Reactant 1Reactant 2ConditionsProductReference
This compoundMethylamineHeat, TolueneN-(Naphthalen-2-yl)-N'-methylguanidine wikipedia.orgnih.gov
This compoundAniline HydrochlorideHeat, TolueneN-(Naphthalen-2-yl)-N'-phenylguanidine Hydrochloride nih.gov
N-(Naphthalen-1-yl)cyanamideN-Methyl-3-chloroaniline HydrochlorideReflux, Toluene, 4 hrN-(1-Naphthyl)-N'-(3-chlorophenyl)-N'-methylguanidine Hydrochloride google.com
N-(Naphthalen-1-yl)cyanamideN-Methyl-3-bromoaniline HydrochlorideHeatN-(1-Naphthyl)-N'-(3-bromophenyl)-N'-methylguanidine Hydrochloride google.com

This table presents representative reactions based on established reactivity patterns for aryl cyanamides.

The electrophilic nitrile carbon of this compound is a target for a variety of nucleophiles beyond amines. The addition of compounds containing an acidic proton is a general reaction pathway for cyanamides. wikipedia.org For example, reactions with sulfur nucleophiles, such as thiols, lead to the formation of N-(naphthalen-2-yl)isothioureas under basic conditions. cardiff.ac.uk Similarly, reaction with alcohols would yield the corresponding N-(naphthalen-2-yl)isoureas. These reactions broaden the synthetic utility of this compound, allowing for its conversion into various heterocyclic systems and other functionalized molecules. Water and hydrogen sulfide (B99878) can also add to the cyanamide to produce N-(naphthalen-2-yl)urea and N-(naphthalen-2-yl)thiourea, respectively. wikipedia.org

Mechanistic Insights into this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. Key mechanistic features include tautomeric equilibria, the potential for intramolecular rearrangements, and the interplay between kinetic and thermodynamic control.

This compound can exist in a tautomeric equilibrium with its carbodiimide (B86325) isomer, naphthalen-2-ylcarbodiimide. wikipedia.org This equilibrium involves the migration of a proton from the nitrogen atom to the nitrile nitrogen.

This compound ⇌ Naphthalen-2-ylcarbodiimide (H-N(C₁₀H₇)-C≡N ⇌ C₁₀H₇-N=C=NH)

For simple cyanamides, the cyanamide form (N≡C–NH₂) is heavily favored and dominates the equilibrium mixture. wikipedia.org However, the electronic nature of the substituent on the nitrogen can influence the position of this equilibrium. The naphthalene ring, being a large π-system, can stabilize both forms through resonance. While the cyanamide tautomer is generally the more stable and prevalent form, the carbodiimide tautomer, though present in minute concentrations, can be highly reactive and may be significant in certain reactions, such as silylation. wikipedia.org

The existence of these two tautomers can impact reaction selectivity. Nucleophilic attack at the central carbon of the carbodiimide tautomer is a key step in the formation of ureas and guanidines. The different reactivity profiles of the two tautomers mean that reaction conditions (e.g., solvent, pH, temperature) could potentially shift the equilibrium or favor the reaction of one tautomer over the other, thus directing the reaction towards a specific product. mdpi.comchemrxiv.org

TautomerStructureKey FeaturesDominance
This compoundC₁₀H₇-NH-C≡NNucleophilic amino N, Electrophilic nitrile CDominant Tautomer wikipedia.org
Naphthalen-2-ylcarbodiimideC₁₀H₇-N=C=NHHighly electrophilic central C, Cumulated double bondsMinor, but reactive tautomer wikipedia.org

While simple this compound is stable, appropriately substituted naphthalene-cyanamide conjugates have the potential to undergo intramolecular rearrangements. The naphthalene scaffold can participate in various pericyclic reactions, including cycloadditions and sigmatropic rearrangements, particularly under photochemical or thermal conditions. chemrxiv.orgacs.org

For example, studies on linked naphthalene-cyclopropane systems have shown that intramolecular photocycloaddition reactions can occur with high efficiency and stereochemical control. acs.org If this compound were part of a larger molecule containing other unsaturated functionalities, such as an alkyne or alkene tethered at an appropriate position, intramolecular [4+2] (Diels-Alder type) or other cycloaddition reactions could be envisioned. psu.edumit.edu Similarly, intramolecular rearrangements akin to the Winstein rearrangement observed in allylic azides could be mechanistically plausible in analogous cyanamide systems, proceeding through concerted cardiff.ac.ukcardiff.ac.uk-sigmatropic shifts. nih.gov Such rearrangements would provide pathways to complex, fused heterocyclic ring systems.

The transformations of this compound can often lead to multiple potential products, and the final product distribution is governed by the principles of kinetics and thermodynamics. libretexts.org A reaction can be under either kinetic or thermodynamic control, depending on the reaction conditions. youtube.com

Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that is formed the fastest. This product, the kinetic product, is formed via the reaction pathway with the lowest activation energy (ΔG‡). youtube.comchemrxiv.org

For example, in the reaction of this compound with a multifunctional nucleophile, two different sites on the nucleophile might attack the cyanamide, leading to two different initial products. One might form faster (kinetic product), but the other might be more stable (thermodynamic product). By carefully choosing the reaction temperature and time, it is possible to selectively favor the formation of one product over the other. The specific activation parameters (activation energy, enthalpy, and entropy) for each potential reaction pathway would need to be determined experimentally through temperature-dependent kinetic studies to fully predict and control the outcome. researchgate.netsamipubco.com

Control TypeConditionsDetermining FactorProduct Characteristics
Kinetic Low Temperature, Short Reaction TimeRate of Formation (Lowest Activation Energy)Formed fastest, may be less stable
Thermodynamic High Temperature, Long Reaction Time (Equilibrium)Stability (Lowest Gibbs Free Energy)Most stable product, forms more slowly

Derivatization Strategies for this compound and Related Structures

The reactivity of this compound is characterized by the dual nature of the cyanamide functional group, which contains both a nucleophilic nitrogen atom and an electrophilic nitrile carbon. This allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. Derivatization strategies primarily focus on reactions involving the cyanamide moiety and functionalization of the naphthalene ring system.

Synthesis of Naphthalene-Substituted Guanidines and Ureas

The cyanamide group is a key precursor for the synthesis of guanidines and ureas, which are important functional groups in medicinal chemistry and materials science.

Guanidines: this compound can serve as an electrophilic component in the synthesis of N,N'-disubstituted or N,N',N''-trisubstituted guanidines. A common method involves the reaction of the cyanamide with an amine or its salt, often facilitated by a catalyst. For instance, the reaction of a substituted cyanamide with an amine hydrochloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the corresponding guanidine hydrochloride salt. google.com This general principle can be applied to this compound to produce a variety of naphthalene-substituted guanidines. The reaction proceeds by the activation of the nitrile group by the Lewis acid, followed by nucleophilic attack of the amine.

Another approach involves the use of reagents that convert amines into guanidines, where the cyanamide acts as the foundational unit. Reagents such as S-methylisothiouronium salts or pyrazole-1-carboxamidine are frequently used for this purpose. mdpi.com The synthesis of cyclic guanidines can also be achieved through palladium-catalyzed carboamination reactions of N-allylguanidines, which can be derived from the corresponding cyanamides. nih.gov

Table 1: General Synthesis of Naphthalene-Substituted Guanidines

Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundAmine Hydrochloride (R-NH₃⁺Cl⁻)Lewis Acid (e.g., AlCl₃), ChlorobenzeneN-(Naphthalen-2-yl)-N'-substituted-guanidine Hydrochloride
This compoundAmine (R-NH₂)Dehydrating agent (e.g., Ph₃P/I₂)N-(Naphthalen-2-yl)-N'-substituted-guanidine

Ureas: The synthesis of naphthalene-substituted ureas from this compound is less direct than guanidine formation. Typically, ureas are synthesized by the reaction of isocyanates with amines. organic-chemistry.org However, the cyanamide functionality can be converted into a urea (B33335) derivative through multi-step processes. One potential pathway involves the hydration of the cyanamide to the corresponding urea, although this reaction can be challenging and may require harsh conditions. A more viable route could involve the conversion of the cyanamide to an intermediate that is more amenable to urea formation. For example, a Hofmann rearrangement of a primary amide in the presence of an ammonia (B1221849) source can generate an isocyanate intermediate that leads to N-substituted ureas. organic-chemistry.org

Formation of Nitrogen-Containing Heterocyclic Systems Incorporating Naphthalene-Derived Cyanamide Fragments

The cyanamide group is a versatile synthon for constructing various nitrogen-containing heterocycles. The naphthalene moiety provides a rigid, aromatic scaffold that can be incorporated into larger, more complex molecular architectures.

One notable example is the synthesis of pyrimidine (B1678525) derivatives. Although not starting directly from this compound, a related reaction shows the utility of the cyanoguanidine unit (a dimer of cyanamide) in forming heterocyclic systems. The Claisen-Schmidt condensation of 2-acetylnaphthalene (B72118) with aromatic aldehydes yields 1-(2-naphthyl)-3-aryl-prop-2-en-1-ones. Subsequent treatment of these α,β-unsaturated ketones with cyanoguanidine in the presence of a base like sodium hydroxide (B78521) affords 2-cyanoimino-4-aryl-6-(naphthalen-2-yl)-3,4-dihydro-1H-pyrimidines. e-journals.in This demonstrates how a naphthalene fragment can be readily incorporated into a pyrimidine ring system using a cyano-imino precursor.

Table 2: Synthesis of Naphthalene-Containing Pyrimidines

PrecursorReagentConditionsProductReference
1-(2-Naphthyl)-3-aryl-prop-2-en-1-oneCyanoguanidineNaOH, Ethanol2-Cyanoimino-4-aryl-6-(naphthalen-2-yl)-3,4-dihydro-1H-pyrimidine e-journals.in

Furthermore, arylcyanamides can be precursors to other heterocyclic systems like indoles. For example, (Z)-N-(2-bromo-1-vinyl)-N-arylcyanamides, which can be synthesized from the reaction of tetrazoles with bromoalkynes, undergo intramolecular cyclization via palladium-catalyzed C-H bond functionalization to yield 2-arylindoles. rsc.org This strategy could potentially be adapted to this compound derivatives to synthesize benzo[g]indoles or other fused indole (B1671886) systems.

Functionalization of the Naphthalene Ring and Cyanamide Nitrogen

Beyond reactions of the cyanamide group itself, derivatization can occur at the naphthalene ring or the external nitrogen atom of the cyanamide.

Naphthalene Ring Functionalization: The naphthalene ring is susceptible to electrophilic aromatic substitution, although the presence of the electron-withdrawing cyanamide group deactivates the ring and directs incoming electrophiles. More modern methods, such as transition metal-catalyzed C-H activation, offer powerful tools for regioselective functionalization. A domino reaction involving copper-catalyzed intra- and intermolecular C-S cross-coupling has been used to synthesize 2-(arylthio)arylcyanamides from N-(2-haloaryl)thioureas and aryl iodides. acs.orgacs.org This type of methodology could potentially be applied to a suitably pre-functionalized this compound to introduce substituents at specific positions on the naphthalene core. The synthesis of multisubstituted naphthalenes can also be achieved through cycloaddition reactions of 2-pyrones with aryne intermediates. rsc.org

Cyanamide Nitrogen Functionalization: The nitrogen atom of the cyanamide group is nucleophilic and can undergo reactions such as alkylation or acylation. For example, N-benzylated cyanamides can be synthesized from the reaction of aryl cyanamides with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. researchgate.net This provides a straightforward method for introducing various substituents onto the cyanamide nitrogen of this compound, further expanding its synthetic utility.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Naphthalen 2 Ylcyanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For Naphthalen-2-ylcyanamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments would provide definitive evidence of its structure.

The ¹H NMR spectrum of this compound is expected to be dominated by signals from the seven aromatic protons of the naphthalene (B1677914) ring. These protons exist in distinct electronic environments, leading to a complex but interpretable pattern in the aromatic region (typically δ 7.0-8.0 ppm). The proton on the carbon bearing the cyanamide (B42294) group (C2) and its neighboring protons (H1 and H3) would be particularly influenced. The N-H proton of the cyanamide group is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

The ¹³C NMR spectrum will display signals for all 11 carbon atoms in the molecule. The ten carbons of the naphthalene ring typically resonate between δ 110-140 ppm. The carbon atom directly attached to the nitrogen of the cyanamide group (C2) would be shifted downfield due to the electronegativity of nitrogen. The carbon of the cyanamide group (-C≡N) has a characteristic chemical shift, generally appearing in the range of δ 110-125 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
H1~7.8-Doublet
C1-~128.0-
C2-~140.0-
H3~7.5-Doublet
C3-~120.0-
H4~7.9-Doublet
C4-~129.0-
C4a-~133.0-
H5~7.6-Multiplet
C5-~127.0-
H6~7.4-Multiplet
C6-~126.0-
H7~7.8-Multiplet
C7-~127.5-
H8~7.9-Multiplet
C8-~128.5-
C8a-~134.0-
N-HVariable (broad)-Singlet
-C≡N-~115.0-

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle and confirming the connectivity established by 1D NMR.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would be expected from the N-H proton to the C2 of the naphthalene ring and to the cyanamide carbon. Additionally, correlations from the H1 and H3 protons to C2 would solidify the substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily between adjacent protons (³J-coupling). For this compound, COSY would show correlations between H1-H3 (if coupling exists), H3-H4, H5-H6, H6-H7, and H7-H8, confirming the arrangement of protons on the naphthalene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. For this molecule, NOESY could show through-space correlations between H1 and H8, a characteristic feature of the naphthalene ring system.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by several key absorption bands. The most diagnostic peak would be the strong, sharp absorption corresponding to the C≡N triple bond stretch of the cyanamide group, which typically appears in the 2200-2260 cm⁻¹ region. nih.govacs.orgnih.gov The N-H stretching vibration would be observed as a medium-to-sharp band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the naphthalene ring would appear in the 1500-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR. The C≡N stretch is also Raman active and would be expected to produce a strong signal in the 2200-2260 cm⁻¹ range. researchgate.netduke.eduuniupo.it The symmetric "breathing" modes of the aromatic naphthalene ring are often strong in the Raman spectrum, appearing in the fingerprint region below 1600 cm⁻¹, which can be useful for confirming the integrity of the aromatic core.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
-C≡NStretch2245 - 22152245 - 2215Strong
N-HStretch3400 - 3200Weak/Not ObservedMedium
Aromatic C-HStretch3100 - 30003100 - 3000Medium
Aromatic C=CStretch1600 - 14501600 - 1450Medium-Strong

Note: These are predicted frequency ranges. The exact position and intensity can be influenced by the molecular environment and physical state.

Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₁H₈N₂), high-resolution mass spectrometry (HRMS) would be used to confirm the precise molecular weight (calculated: 168.0687 g/mol ).

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 168 would be expected to be prominent due to the stability of the aromatic system. The fragmentation pattern would likely involve initial losses related to the cyanamide group. A common fragmentation pathway for aryl amines is the cleavage of the C-N bond. unl.ptrsc.org Key fragmentation pathways could include:

Loss of the cyanamide radical (•NCN): This would lead to a fragment corresponding to the naphthyl cation at m/z = 127.

Loss of HCN: A rearrangement followed by the loss of hydrogen cyanide could produce a fragment at m/z = 141.

Fragmentation of the naphthalene ring: At higher energies, the characteristic fragmentation of the naphthalene core itself would be observed, leading to smaller aromatic fragments.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Identity Notes
168[C₁₁H₈N₂]⁺˙Molecular Ion (M⁺˙)
141[M - HCN]⁺˙Loss of hydrogen cyanide after rearrangement
127[C₁₀H₇]⁺Loss of the cyanamide radical

Note: This table represents plausible major fragmentation pathways under electron ionization. The relative intensities of these fragments would depend on the ionization energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, providing a highly accurate mass measurement of the parent ion. This technique allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

In a typical HRMS analysis of this compound (C₁₁H₈N₂), the instrument would be calibrated to detect the exact mass of the molecular ion. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Isotopic Mass of this compound

Element Isotope Atomic Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 11 132.000000
Hydrogen ¹H 1.007825 8 8.062600
Nitrogen ¹⁴N 14.003074 2 28.006148

| Total | | | | 168.068748 |

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range. mdpi.com This level of precision allows for the confident confirmation of the elemental formula C₁₁H₈N₂ for this compound.

The fragmentation pattern of this compound under HRMS conditions can also provide valuable structural information. Common fragmentation pathways for related naphthalene derivatives include the loss of small neutral molecules and characteristic cleavages of the naphthalene ring system. For this compound, one might expect to observe fragments corresponding to the loss of the cyanamide group or cleavage within the naphthalene moiety.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like this compound. sci-hub.box In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that ultimately lead to gas-phase ions.

For this compound, ESI-MS would typically be performed in positive ion mode, where the molecule would be detected as the protonated species [M+H]⁺. Other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, may also be observed, particularly if these salts are present in the sample or solvent. nih.gov

Liquid chromatography is often coupled with ESI-MS (LC-ESI-MS) to separate this compound from impurities or other components in a mixture before it enters the mass spectrometer. nih.govnih.govnih.gov Tandem mass spectrometry (MS/MS) can be employed to further investigate the structure of the parent ion. In an MS/MS experiment, the [M+H]⁺ ion of this compound would be selected and subjected to collision-induced dissociation (CID), resulting in a series of fragment ions that are characteristic of the molecule's structure.

Table 2: Predicted ESI-MS Ions for this compound

Ion Species Formula Theoretical m/z
Protonated Molecule [C₁₁H₈N₂ + H]⁺ 169.0760
Sodium Adduct [C₁₁H₈N₂ + Na]⁺ 191.0579

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound can be investigated using UV-Vis and fluorescence spectroscopy. The naphthalene moiety is a well-characterized chromophore and fluorophore, and its spectroscopic properties are influenced by the nature and position of substituents. nih.govsemanticscholar.org

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the naphthalene ring system. Naphthalene itself exhibits two main absorption bands, a stronger band (¹Lₐ) around 275 nm and a weaker, more structured band (¹Lₑ) around 312 nm. omlc.orgresearchgate.net The presence of the cyanamide group at the 2-position is expected to cause a red-shift (bathochromic shift) of these absorption bands due to the extension of the conjugated system. The solvent polarity can also influence the position of the absorption maxima. researchgate.net

Fluorescence Spectroscopy: Naphthalene and its derivatives are known for their fluorescent properties. nih.gov Upon excitation at an appropriate wavelength (corresponding to an absorption band), this compound is expected to exhibit fluorescence emission. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be determined. nih.gov Similar to the absorption spectrum, the position and intensity of the fluorescence emission can be sensitive to the solvent environment. researchgate.net

Table 3: Expected Spectroscopic Properties of this compound

Technique Expected λmax (nm) Notes
UV-Vis Absorption ~280-330 Dependent on solvent polarity.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound must be grown.

The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the arrangement of atoms within the crystal lattice. This analysis provides a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Torsional angles: Information about the conformation of the molecule.

Intermolecular interactions: Details of how the molecules are packed in the crystal, including hydrogen bonding and π-stacking interactions.

Absolute configuration: For chiral molecules, the absolute arrangement of atoms in space can be determined.

For a derivative of naphthalene, Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. researchgate.netmdpi.com The analysis showed that the naphthalene system was nearly planar and provided detailed information on the dihedral angles between the different ring systems within the molecule. researchgate.netmdpi.com A similar detailed structural analysis would be expected for this compound, providing unequivocal proof of its chemical structure.

Table 4: Illustrative Crystallographic Data for a Naphthalene Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.6281
b (Å) 14.2828
c (Å) 16.5913
β (°) 91.946
Volume (ų) 2517.1
Z 4

Data for Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. mdpi.com

Computational and Theoretical Studies of Naphthalen 2 Ylcyanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Detailed information regarding the optimized molecular geometry, bond lengths, and bond angles of Naphthalen-2-ylcyanamide, which would typically be derived from DFT calculations, is not available in the searched literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

A precise value for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the HOMO-LUMO gap for this compound, has not been found in published computational studies. This value is critical for understanding the compound's chemical reactivity and electronic properties.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima for this compound are not available. These spectroscopic parameters are typically predicted using computational methods to aid in experimental characterization.

Electrostatic Potential Surface Mapping

A visual representation and analysis of the electrostatic potential surface of this compound, which would identify the electron-rich and electron-poor regions of the molecule and predict its intermolecular interactions, could not be located.

Mechanistic Investigations through Computational Modeling

No computational studies detailing the reaction mechanisms involving this compound were found. Such studies are essential for understanding the reactivity and potential synthetic pathways related to this compound.

Elucidation of Reaction Transition States and Activation Barriers

Information on the transition state geometries and activation energy barriers for reactions involving this compound is not present in the available literature. This data is crucial for determining reaction kinetics and feasibility.

Influence of Solvent Effects on Reaction Energetics and Pathways

There are no available computational models that explore the influence of different solvents on the reaction energetics and pathways of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.com This technique can provide detailed insights into the conformational flexibility and intermolecular interactions of this compound at the atomic level.

The process of conducting an MD simulation for a small organic molecule like this compound would typically involve several key steps. bioinformaticsreview.com First, a three-dimensional structure of the molecule is obtained, which can be generated using molecular modeling software. bioinformaticsreview.com An appropriate force field, which is a set of parameters that defines the potential energy of the system, is then selected to describe the interactions between atoms. upc.edu The molecule is placed in a simulation box, often solvated with a suitable solvent like water, to mimic physiological or experimental conditions. researchgate.net The system then undergoes energy minimization to remove any steric clashes or unfavorable geometries. bioinformaticsreview.com Following this, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. researchgate.net Finally, the production MD simulation is run for a specific duration, during which the trajectories of all atoms are saved for later analysis. bioinformaticsreview.com

Conformational Analysis:

The cyanamide (B42294) group and its attachment to the naphthalene (B1677914) ring allow for a degree of conformational flexibility in this compound. MD simulations can be used to explore the different conformations the molecule can adopt in solution. By analyzing the simulation trajectory, researchers can identify the most stable or low-energy conformations. This analysis often involves measuring key dihedral angles and monitoring their changes over time. The results can reveal the preferred spatial arrangement of the cyanamide group relative to the naphthalene ring system.

To illustrate the type of data that could be obtained from such a study, the following hypothetical table summarizes potential low-energy conformers of this compound identified through a simulated conformational search.

Conformer IDDihedral Angle (C1-C2-N-C)Potential Energy (kcal/mol)Population (%)
Conf-1 180°-15.265
Conf-2 60°-13.825
Conf-3 -60°-13.510

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Intermolecular Interactions:

MD simulations are also invaluable for studying how this compound interacts with itself and with other molecules, such as solvent molecules or biological macromolecules. rsc.org The naphthalene moiety can participate in π-π stacking interactions, which are common in aromatic systems. researchgate.net The cyanamide group, with its nitrogen atoms and triple bond, can act as a hydrogen bond acceptor.

By analyzing the distances and orientations between interacting molecules throughout the simulation, it is possible to characterize the nature and strength of these non-covalent interactions. For instance, a radial distribution function can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in this compound.

A hypothetical data table summarizing the types of intermolecular interactions that could be identified for this compound is presented below.

Interaction TypeInteracting GroupsAverage Distance (Å)Occurrence (%)
π-π Stacking Naphthalene rings3.5 - 4.040
Hydrogen Bonding Cyanamide Nitrogen - Water Hydrogen2.8 - 3.285
Van der Waals Naphthalene - Naphthalene> 4.0100

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Property Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. imist.ma These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. jetir.org A QSPR model is developed by correlating a set of calculated molecular descriptors with an experimentally determined property for a series of compounds. researchgate.net

The first step in QSPR modeling is to generate a diverse set of molecular descriptors for this compound and a series of structurally related molecules with known property values. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical, and they numerically represent different aspects of the molecular structure. researchgate.net

Next, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), is used to build a mathematical model that links the descriptors to the property of interest. slideshare.netnih.gov The predictive power of the resulting QSPR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For this compound, QSPR models could be developed to predict a variety of properties. A hypothetical QSPR model for predicting the aqueous solubility (LogS) of naphthalene derivatives, including this compound, is presented below as an example.

Hypothetical QSPR Model for Aqueous Solubility (LogS):

LogS = 0.5 - 0.02 * (Molecular Weight) + 0.3 * (LogP) - 0.1 * (Number of Hydrogen Bond Donors) + 0.05 * (Topological Polar Surface Area)

This equation is a simplified, hypothetical example for illustrative purposes and is not a validated QSPR model.

The following table provides a hypothetical comparison of experimentally determined and QSPR-predicted properties for this compound and related compounds.

CompoundExperimental LogSPredicted LogSMolecular WeightLogP
Naphthalene -3.45-3.50128.173.30
2-Naphthonitrile -2.10-2.15153.182.80
This compound Not Available-2.50 (Hypothetical)168.192.95
2-Naphthylamine -1.80-1.75143.192.25

This table contains hypothetical data for illustrative purposes only. The predicted LogS for this compound is a hypothetical value that would be generated by a QSPR model.

Coordination Chemistry of Naphthalene Derived Cyanamides

Naphthalen-2-ylcyanamide as a Ligand in Metal Complexation

This compound possesses several potential coordination sites, making it an intriguing candidate as a ligand in metal complexes. The primary coordination is expected to occur through the cyanamide (B42294) moiety (–N–C≡N), which offers multiple binding possibilities.

Binding Modes and Ligand Denticity of the Cyanamide Moiety

The cyanamide group can exhibit versatile binding modes. It can coordinate to a metal center in a monodentate fashion, either through the terminal nitrile nitrogen atom or the amide nitrogen atom. The choice of the coordinating atom would likely be influenced by the nature of the metal ion (hard vs. soft acid-base principles) and the steric environment.

Furthermore, the cyanamide group could act as a bridging ligand, linking two metal centers. This could occur in a µ-N,N' fashion, where both nitrogen atoms of the cyanamide group coordinate to different metal ions. The π-system of the naphthalene (B1677914) ring could also, in theory, participate in coordination with certain transition metals, leading to more complex bonding interactions.

Synthesis and Characterization of Metal-Naphthalen-2-ylcyanamide Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of coordination compounds. A typical synthetic route would involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the this compound ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) would be critical in determining the final product.

Characterization of any resulting complexes would rely on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in determining the coordination mode of the cyanamide group, as the C≡N stretching frequency is sensitive to coordination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide information about the ligand framework upon complexation. Elemental analysis and mass spectrometry would be used to confirm the stoichiometry of the complexes. For crystalline products, single-crystal X-ray diffraction would provide definitive structural information.

Structural Analysis of Coordination Compounds

The structural analysis of any potential metal-naphthalen-2-ylcyanamide complexes would be key to understanding their properties and potential applications.

Geometry and Stereochemistry of Metal Centers

The geometry around the metal center in such complexes would be dictated by the coordination number of the metal ion and the nature of the ligands. Depending on the metal and the stoichiometry, common geometries such as tetrahedral, square planar, or octahedral could be anticipated. The bulky naphthalene group might influence the stereochemistry around the metal center, potentially leading to the formation of specific isomers.

Spectroscopic Signatures of Metal-Ligand Interactions

The interaction between the metal and the this compound ligand would be expected to produce distinct spectroscopic signatures.

Infrared (IR) Spectroscopy: A shift in the C≡N stretching vibration to a higher or lower frequency upon coordination would be a clear indication of the involvement of the nitrile group in bonding.

UV-Visible Spectroscopy: The electronic spectra of the complexes would likely show shifts in the absorption bands corresponding to the π-π* transitions of the naphthalene ring and potentially new bands arising from metal-to-ligand or ligand-to-metal charge transfer.

NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons of the naphthalene ring in the ¹H and ¹³C NMR spectra would indicate the extent of electronic perturbation upon coordination.

Applications in Catalysis and Advanced Materials Science (excluding biological functions)

While no specific applications for this compound complexes have been reported, one can speculate on potential uses based on related compounds. The presence of a metal center and an extended aromatic system could make these complexes candidates for:

Catalysis: They could potentially act as catalysts in various organic transformations, leveraging the electronic properties of the metal center, which can be tuned by the ligand.

Advanced Materials: The rigid naphthalene unit could facilitate the formation of ordered structures, such as coordination polymers or metal-organic frameworks (MOFs). These materials could have interesting photoluminescent or electronic properties.

Information regarding "this compound" is not available in the provided search results.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no specific information available regarding the coordination chemistry of "this compound," particularly concerning the catalytic activity of its metal complexes or its integration into coordination polymers and metal-organic frameworks (MOFs).

The performed searches for "catalytic activity of metal-naphthalen-2-ylcyanamide complexes," "this compound in organic transformations catalysis," "synthesis of this compound coordination polymers," and "this compound in metal-organic frameworks" did not yield any relevant results containing the requested compound. The search results primarily discuss other naphthalene derivatives, such as naphthalenedicarboxylates and naphthalenediimides, and their roles in the formation and catalytic applications of MOFs and coordination polymers.

Due to the absence of any scientific literature on the specified topics related to "this compound," it is not possible to generate a scientifically accurate and informative article as per the provided outline. The requested detailed research findings, data tables, and specific examples concerning the catalytic activity and integration into coordination polymers of metal-naphthalen-2-ylcyanamide complexes could not be found.

Therefore, the article focusing on the "," with a specific focus on "this compound," cannot be created at this time based on the available information. No data tables or detailed research findings for the specified subsections can be provided.

Applications of Naphthalen 2 Ylcyanamide in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Synthon for Complex Molecular Architectures

There is no specific information available in the provided search results detailing the use of Naphthalen-2-ylcyanamide as a versatile synthon for creating complex molecular architectures. The literature does not currently contain documented examples of its direct application in the synthesis of elaborate organic structures.

Incorporation into Functional Materials with Tunable Optical and Electronic Properties (e.g., Push-Pull Systems, Optoelectronic Devices)

Information regarding the incorporation of this compound into functional materials with tunable optical and electronic properties is not present in the available research. There are no specific mentions of its use in push-pull systems or optoelectronic devices.

Utilization in Asymmetric Synthesis as Chiral Building Blocks or Ligand Precursors

The scientific literature does not currently provide any instances of this compound being utilized in asymmetric synthesis, either as a chiral building block or as a precursor for chiral ligands.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer reagents, minimizing waste, and improving energy efficiency. rsc.org Future research on Naphthalen-2-ylcyanamide will likely prioritize the development of more sustainable and eco-friendly synthetic routes.

Current methods for the synthesis of aryl cyanamides often rely on reagents like cyanogen (B1215507) bromide, which is highly toxic. rsc.org There is a growing demand for efficient and environmentally benign methods for cyanamide (B42294) synthesis from readily available starting materials under mild conditions. rsc.org Recent advancements in the synthesis of aryl cyanamides include one-pot procedures from aryl thioureas and halides, which are convenient and eco-friendly. rsc.org Another green approach involves the iron-mediated desulfurization of thioureas. ias.ac.in

Future research could focus on adapting these methods for the specific synthesis of this compound. The use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that avoid stoichiometric toxic reagents will be crucial. acgpubs.org Methodologies like microwave-assisted and solvent-free techniques could also offer efficient and environmentally friendly routes to this compound and its derivatives. acgpubs.org

ParameterTraditional SynthesisPotential Green Synthesis
Cyanating Agent Cyanogen Bromide (toxic)Zinc Cyanide (less toxic), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Solvents Volatile Organic Compounds (VOCs)Water, Supercritical CO2, Bio-solvents
Energy Input Conventional heating (often prolonged)Microwave irradiation, Ultrasound
Catalysis Stoichiometric reagentsTransition-metal or enzyme catalysis
Waste Generation Significant by-productsHigh atom economy, recyclable catalysts

Exploration of Novel Reactivity Patterns and Cascade Reactions

The cyanamide functional group is known for its dual nucleophilic and electrophilic character, making it a versatile building block in organic synthesis. nih.govresearchgate.net The naphthalene (B1677914) moiety also possesses unique reactivity, particularly in the context of C-H functionalization. researchgate.net The combination of these two features in this compound suggests a rich and largely unexplored reactivity landscape.

Future research should investigate novel transformations of this compound. The cyano group can act as a radical acceptor, initiating cascade reactions to form complex nitrogen-containing polycyclic frameworks. nih.govacs.org Such radical cascade annulations have been used to construct fused quinazolinone scaffolds. acs.org Exploring similar cascades starting from this compound could lead to the synthesis of novel heterocyclic systems with potential biological activity. rsc.org

Furthermore, the development of palladium-catalyzed cross-coupling reactions for the arylation of cyanamides opens up avenues for creating a diverse library of N-aryl-N-(naphthalen-2-yl)cyanamides. nih.gov The unique steric and electronic environment of the naphthalene ring could also lead to unexpected rearrangements and reactivity patterns, as has been observed in other 1,8-disubstituted naphthalene derivatives. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. nih.govmpg.de The integration of this compound synthesis and derivatization into flow chemistry platforms represents a significant area for future development.

Continuous-flow synthesis can be particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. mpg.de The synthesis of a naphthalene-diimide-based conjugated polymer has been shown to be more efficient in a continuous flow system, resulting in a higher molecular weight and more ordered structure. rsc.org Similar benefits could be realized for the synthesis and polymerization of this compound-based monomers.

Automated synthesis platforms can accelerate the discovery of new derivatives of this compound with desired properties. mpg.de By combining robotic handling of reagents with in-line analysis, these platforms can rapidly explore a wide range of reaction conditions and substrates, leading to the efficient optimization of synthetic routes and the discovery of novel compounds. researchgate.net

FeatureBatch SynthesisFlow Chemistry
Reaction Control Limited control over temperature and mixingPrecise control over reaction parameters
Safety Handling of hazardous reagents in large quantitiesSmaller reaction volumes, contained system
Scalability Often requires re-optimization for scale-upScalable by running the system for longer
Integration Difficult to integrate multiple stepsReadily allows for multi-step, telescoped synthesis
Automation Labor-intensiveAmenable to full automation and high-throughput screening

Advanced Computational Design for Tailored Material Properties

Computational modeling is a powerful tool for predicting the properties of molecules and materials, thereby guiding experimental efforts. alliedacademies.org In the context of this compound, advanced computational methods can be employed to design derivatives with tailored electronic, optical, and material properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to investigate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and excited-state properties of this compound and its derivatives. researchgate.netresearchgate.net This information is crucial for designing molecules with specific applications in mind, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Molecular modeling can also be used to predict the solid-state packing and intermolecular interactions of this compound derivatives, which are critical for their performance in electronic devices. researchgate.net By simulating the self-assembly behavior of these molecules, it is possible to design structures that promote favorable charge transport pathways.

Investigation of this compound in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of functional materials. researchgate.net The planar, aromatic nature of the naphthalene core makes this compound an excellent candidate for building block in supramolecular assemblies. rsc.org

Future research should explore the ability of this compound to form ordered structures through π-π stacking, hydrogen bonding (via the cyanamide N-H), and other non-covalent interactions. The self-assembly of naphthalene dipeptide derivatives has been shown to form well-defined tubular micelles and supramolecular gels. nih.gov Similar phenomena could be explored with appropriately functionalized this compound derivatives.

Furthermore, the naphthalene moiety can participate in host-guest interactions. By incorporating this compound into larger macrocyclic structures, it may be possible to create hosts that can selectively bind to specific guest molecules, with potential applications in sensing, catalysis, and drug delivery. The investigation of naphthalene-based compounds in supramolecular assemblies is an active area of research with potential for creating novel materials. researchgate.netacs.org

Q & A

Q. How can researchers validate computational predictions of this compound’s physicochemical properties?

  • Methodological Answer :
  • Experimental Correlation : Compare predicted logP (e.g., from ChemAxon) with shake-flask method results. Validate aqueous solubility via equilibrium solubility assays (pH 7.4 buffer).
  • Uncertainty Quantification : Report confidence intervals for QSAR predictions and disclose model limitations in publications .

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